5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 886886-04-0) is a bicyclic heterocyclic compound with a fused triazole-pyrazine core. Its molecular formula is C₆H₁₀N₄ (molecular weight: 138.17 g/mol), featuring a methyl substituent at the 5-position of the triazolo ring. This scaffold is of interest due to its structural versatility, enabling modifications that enhance pharmacological activity or physicochemical properties .
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H10N4/c1-5-2-7-3-6-9-8-4-10(5)6/h4-5,7H,2-3H2,1H3 |
InChI Key |
ZIBVOUBEANGVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=NN=CN12 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A foundational method involves the cyclocondensation of hydrazine hydrate with substituted pyrazines. In the synthesis of analogous triazolopyrazines, 2-chloropyrazine reacts with hydrazine hydrate in ethanol under controlled temperature (58–61°C) to form a hydrazine intermediate. For the 5-methyl variant, substitution of 2-chloropyrazine with 5-methyl-2-chloropyrazine could enable direct incorporation of the methyl group. Post-condensation, the intermediate undergoes purification via extraction with methylene dichloride/isopropanol and crystallization with methyl tert-butyl ether (MTBE), yielding a purity of 93.3%.
Trifluoroacetic Anhydride-Mediated Cyclization
Cyclization of hydrazine-pyrazine adducts using trifluoroacetic anhydride (TFAA) and methanesulfonic acid in chlorobenzene has been demonstrated for related compounds. This step involves refluxing the intermediate at 110°C for 42 hours, followed by distillation of trifluoroacetic acid. For 5-methyl derivatives, adjusting the stoichiometry of TFAA and reaction time may optimize ring closure while preserving the methyl substituent.
Catalytic Hydrogenation
Hydrogenation under palladium/carbon catalysis (4 bar H₂, 23–25°C) is critical for reducing unsaturated bonds in the triazolopyrazine framework. This step, when applied to 5-methyl precursors, requires careful control of pressure and temperature to prevent over-reduction or demethylation. Post-hydrogenation, treatment with ethanolic HCl yields the hydrochloride salt, achieving purities exceeding 99%.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for 5-Methyltriazolopyrazine Synthesis
Optimization Strategies for Industrial Scalability
Solvent Selection
Chlorobenzene is preferred for cyclization due to its high boiling point (131°C) and compatibility with TFAA. Alternatives like toluene or xylene may reduce side reactions in methylated derivatives.
Purification Techniques
Byproduct Management
Methanesulfonic acid catalyzes cyclization but may generate sulfonated byproducts. Neutralization with sodium acetate (pH 12) prior to extraction minimizes these impurities.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity. The 5-methyl derivative exhibits a retention time shift compared to non-methylated analogs due to altered hydrophobicity.
Mass Spectrometry
Electrospray ionization (ESI) mass spectra typically show [M+H]⁺ peaks at m/z 165.1 for the free base and m/z 201.1 for the hydrochloride salt.
Applications in Pharmaceutical Synthesis
5-Methyltriazolopyrazine serves as a precursor to dipeptidyl peptidase-4 (DPP-4) inhibitors, analogous to sitagliptin intermediates. The methyl group enhances metabolic stability and binding affinity to target enzymes .
Chemical Reactions Analysis
Functionalization Reactions
The methyl group and nitrogen atoms enable further derivatization:
-
N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives. These modifications enhance solubility and target affinity .
-
Electrophilic Substitution : The triazole ring undergoes regioselective halogenation (e.g., bromination) at the 3-position using N-bromosuccinimide (NBS) in acetonitrile .
-
Reductive Alkylation : The secondary amine in the tetrahydro-pyrazine ring reacts with aldehydes (e.g., formaldehyde) under hydrogenation to introduce alkyl groups .
Key Reaction Outcomes
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Acidic Hydrolysis : Prolonged exposure to HCl (pH < 3) cleaves the triazole ring, yielding pyrazine-2-carboxylic acid derivatives.
-
Oxidative Stress : Reaction with H₂O₂ or mCPBA oxidizes the tetrahydro-pyrazine ring to its aromatic form, reducing biological activity .
Degradation Kinetics
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| 0.1M HCl | Pyrazine-2-carboxamide | 8.2 hr |
| 5% H₂O₂ | Aromatic triazolo-pyrazine | 2.5 hr |
Comparative Reactivity with Structural Analogs
The methyl substituent influences reactivity relative to other derivatives:
| Derivative | Substituent | Reaction Rate (N-Acylation) | Stability (pH 7.4) |
|---|---|---|---|
| 5-Methyl | CH₃ | 1.0 (reference) | 48 hr |
| 5-Fluoro | F | 0.7 | 72 hr |
| 5-Hydrogen | H | 1.2 | 36 hr |
The methyl group moderately slows N-acylation due to steric hindrance but improves stability under physiological conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-methyl derivatives of [1,2,4]triazolo[4,3-a]pyrazine as dual inhibitors targeting c-Met and VEGFR-2 kinases. These kinases are crucial in cancer cell proliferation and angiogenesis.
Case Study: Compound 17l
- Source : Jiangxi Provincial Key Laboratory of Drug Design and Evaluation
- Findings :
- Antiproliferative Activity : The compound exhibited significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values of:
- A549: 0.98 ± 0.08 µM
- MCF-7: 1.05 ± 0.17 µM
- HeLa: 1.28 ± 0.25 µM
- Kinase Inhibition : c-Met IC = 26.00 nM; VEGFR-2 IC = 2.6 µM.
- Mechanism of Action : Induced late apoptosis in A549 cells and inhibited cell growth by downregulating c-Met and VEGFR-2 expressions through Western blot and fluorescence quantitative PCR analyses.
- Antiproliferative Activity : The compound exhibited significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values of:
Protein Kinase Inhibition
The compound has shown promise in inhibiting various protein kinases beyond c-Met and VEGFR-2.
Table 1: Summary of Protein Kinase Inhibition Studies
| Compound | Target Kinase | IC (µM) | Reference |
|---|---|---|---|
| Compound 17l | c-Met | 0.026 | |
| Compound 17l | VEGFR-2 | 2.6 | |
| Other derivatives | Various kinases | Moderate to significant potency |
Synthesis and Characterization
The synthesis of derivatives involves multi-step reactions starting from simpler pyrazole compounds. The characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
Mechanism of Action
The precise mechanism by which THTP exerts its effects depends on the specific derivative. Molecular targets and pathways involved vary, but further research aims to elucidate these mechanisms.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (THTP) is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of THTP, including its anticancer properties, neuroprotective effects, and other pharmacological applications based on diverse research findings.
- Molecular Formula : C7H10N4
- Molecular Weight : 138.17 g/mol
- IUPAC Name : this compound
- CAS Number : 1211534-52-9
Anticancer Activity
Recent studies have highlighted the potential of THTP and its derivatives in cancer treatment. For instance:
- A study demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibited significant cytotoxic effects against various cancer cell lines. The MTT assay indicated that certain derivatives had stronger activity than cisplatin against breast cancer cells (MCF-7 and MDA-MB-231) while showing reduced toxicity to normal cells (MCF-10A) .
- The mechanism of action involves the induction of apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key proteins such as NF-κB and p53. This suggests that THTP derivatives can trigger apoptotic pathways effectively .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| THTP Derivative 1 | MCF-7 | 0.25 | Caspase activation |
| THTP Derivative 2 | MDA-MB-231 | 0.30 | NF-κB suppression |
| Cisplatin | MCF-7 | 0.50 | DNA crosslinking |
Neuroprotective Effects
Research has also indicated that THTP exhibits neuroprotective properties. In animal models of neurodegenerative diseases:
- THTP was shown to reduce oxidative stress and inflammation in neuronal cells. This effect is attributed to its ability to enhance the expression of antioxidant enzymes and reduce pro-inflammatory cytokines .
Other Pharmacological Applications
Beyond its anticancer and neuroprotective effects, THTP has been investigated for various other biological activities:
- Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Research indicates that THTP can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory conditions .
- GABA Receptor Modulation : Certain derivatives have shown promise as allosteric modulators of GABA receptors, which could be beneficial in treating anxiety and seizure disorders .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of THTP derivatives:
- A study synthesized a series of THTP derivatives with varying substituents at the 3-position. These compounds were evaluated for their anticancer activity and showed promising results in inhibiting tumor growth in vivo .
- Another case study highlighted the synthesis of trifluoromethylated derivatives of THTP and their enhanced biological activity compared to non-fluorinated counterparts .
Q & A
Q. Advanced
- Shelf Life : Short shelf life (6–12 months) due to hygroscopicity; store under argon at -20°C .
- Degradation Analysis : Monitor via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .
How is regioselectivity achieved in electrophilic substitutions?
Advanced
Regioselectivity is controlled by:
- Directing Groups : The triazole nitrogen directs electrophiles to position 7 via resonance stabilization .
- Steric Effects : Bulky substituents at position 5 block undesired reactions at adjacent sites .
Example: Nitration at position 7 is favored over position 3 due to electronic and steric factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
